molecular formula C17H16N4O4S B10895181 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B10895181
M. Wt: 372.4 g/mol
InChI Key: DLBLIVGHSPLLKT-UHFFFAOYSA-N
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Description

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxy group, a benzimidazole core, a sulfanyl linkage, and a nitrophenyl acetamide moiety, making it a unique and potentially versatile molecule.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N4O4S/c1-2-25-13-6-7-14-15(9-13)20-17(19-14)26-10-16(22)18-11-4-3-5-12(8-11)21(23)24/h3-9H,2,10H2,1H3,(H,18,22)(H,19,20)

InChI Key

DLBLIVGHSPLLKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl or aryl halides, potassium carbonate, DMF (dimethylformamide) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide is not fully understood, but it is believed to involve several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide is unique due to its combination of an ethoxy group, a sulfanyl linkage, and a nitrophenyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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